Dimethyl tetrasulfide chemical properties and structure
Dimethyl tetrasulfide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl tetrasulfide (DMTS), an organosulfur compound with the chemical formula C₂H₆S₄, is a volatile molecule characterized by a linear chain of four sulfur atoms flanked by two methyl groups. This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of dimethyl tetrasulfide. It includes a summary of its physicochemical properties, detailed descriptions of its molecular structure and bonding, and an exploration of its thermal and photochemical decomposition pathways. Additionally, this guide outlines experimental protocols for the synthesis, purification, and analysis of DMTS, and discusses its reactivity with both nucleophilic and electrophilic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where the chemistry of organic polysulfides is of interest.
Chemical Properties and Structure
Physicochemical Properties
Dimethyl tetrasulfide is a yellow liquid with a characteristic garlic-like or meaty odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆S₄ | [2] |
| Molecular Weight | 158.33 g/mol | [2] |
| CAS Number | 5756-24-1 | [2][3] |
| Appearance | Yellow clear liquid (est.) | [1] |
| Density | 1.303 - 1.309 g/cm³ @ 25 °C | [1] |
| Boiling Point | 243.14 °C @ 760 mmHg (est.) | [1] |
| Flash Point | 72.78 °C (163.00 °F) TCC | [1] |
| Vapor Pressure | 0.051 mmHg @ 25 °C (est.) | [1] |
| Water Solubility | 1751 mg/L @ 25 °C (est.) | [1][3] |
| logP (o/w) | 2.490 (est.) | [1] |
| Refractive Index | 1.658 - 1.664 @ 20.00 °C | [1] |
| ¹H NMR Chemical Shift | ~2.63 ppm (in CDCl₃, relative to other dimethyl polysulfides) | [4] |
| ¹³C NMR Chemical Shift | 22.60 ppm (predicted in H₂O) | [5][6] |
Chemical Structure and Bonding
The structure of dimethyl tetrasulfide consists of a central chain of four sulfur atoms with a methyl group attached to each terminal sulfur atom. The molecule adopts a non-planar, helical conformation to minimize steric hindrance and lone pair-lone pair repulsion between the sulfur atoms. The S-S-S bond angles are approximately 107°, and the C-S-S bond angles are around 103°. The dihedral angles along the S-S-S-S backbone are typically in the range of 80-100°.
The central sulfur-sulfur bond in dimethyl tetrasulfide is notably weaker than the terminal S-S bonds, with an estimated bond dissociation energy of approximately 36 kcal/mol.[7] This relatively low bond energy makes the central S-S bond susceptible to homolytic cleavage upon heating or exposure to light, initiating decomposition and rearrangement reactions.[7]
Reactivity and Decomposition
Thermal and Photochemical Decomposition
Dimethyl tetrasulfide is thermally less stable than its lower sulfide (B99878) analogs, such as dimethyl disulfide and trisulfide.[7] Upon heating, it undergoes homolytic cleavage of the weak central S-S bond to form methylthiyl (CH₃S•) and methyltrisulfanyl (CH₃SSS•) radicals. These radicals can then participate in a variety of subsequent reactions, including disproportionation, to yield a mixture of other dimethyl polysulfides (e.g., dimethyl trisulfide and dimethyl pentasulfide).[4][7]
Photochemical decomposition can be initiated by exposure to solar radiation.[8] This process also proceeds via a radical chain mechanism, leading to the formation of a mixture of dimethyl polysulfides.[8] The quantum yields for the decomposition of dimethyl polysulfides are greater than unity, indicating a chain reaction mechanism.[8]
Reactivity with Nucleophiles
The sulfur atoms in dimethyl tetrasulfide are electrophilic and susceptible to attack by nucleophiles. Thiolates, for example, can react with dimethyl tetrasulfide in a disulfide exchange-type reaction. This reactivity is a general feature of organic polysulfides.
Reactivity with Electrophiles
While the sulfur atoms in dimethyl tetrasulfide are generally considered electron-rich, their reactivity as nucleophiles is less pronounced compared to monosulfides. However, they can react with strong electrophiles. For instance, oxidation of dimethyl trisulfide with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding S-monoxide, and similar reactivity can be expected for dimethyl tetrasulfide.[7]
Reduction
Dimethyl tetrasulfide can be reduced by various reducing agents. For example, treatment with thiols like glutathione (B108866) can lead to the release of hydrogen sulfide (H₂S).[9] This reaction is believed to proceed through a series of nucleophilic attacks by the thiol on the sulfur chain.[9]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the synthesis and analysis of related organosulfur compounds. They should be adapted and optimized for specific laboratory conditions and safety protocols.
Synthesis of Dimethyl Tetrasulfide
A common method for the synthesis of dimethyl polysulfides involves the reaction of a methyl mercaptan source with a sulfur source. One potential route is the reaction of dimethyl disulfide with elemental sulfur in the presence of a basic catalyst.
Materials:
-
Dimethyl disulfide (CH₃SSCH₃)
-
Elemental sulfur (S₈)
-
Sodium sulfide (Na₂S) solution (catalyst)
-
Anhydrous diethyl ether or other suitable solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl disulfide in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add elemental sulfur to the solution. The molar ratio of dimethyl disulfide to sulfur will influence the distribution of the resulting polysulfides. For dimethyl tetrasulfide, a 1:2 molar ratio is a theoretical starting point.
-
Add a catalytic amount of sodium sulfide solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude product from the synthesis will likely be a mixture of dimethyl polysulfides. Fractional distillation under reduced pressure is a suitable method for purification.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Carefully transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and begin heating the distillation flask.
-
Collect the fractions at different boiling points. Dimethyl tetrasulfide will have a higher boiling point than the lower polysulfides.
-
Analyze the collected fractions by GC-MS to determine their purity.
Analytical Methods
GC-MS is a powerful technique for the separation and identification of volatile compounds like dimethyl tetrasulfide.
Typical GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 45) to a higher m/z (e.g., 200).
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of dimethyl tetrasulfide.
Typical NMR Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
¹H NMR: The methyl protons of dimethyl tetrasulfide are expected to appear as a singlet. The chemical shift will be downfield compared to dimethyl disulfide and dimethyl trisulfide due to the deshielding effect of the additional sulfur atoms.[4]
-
¹³C NMR: A single peak is expected for the two equivalent methyl carbons. The predicted chemical shift is around 22.60 ppm in water.[5][6]
Raman spectroscopy can provide information about the S-S and C-S stretching vibrations in the molecule. The exact peak positions can be sensitive to the conformation of the polysulfide chain.
Signaling Pathways
As a simple, volatile organosulfur compound, dimethyl tetrasulfide is not known to be directly involved in complex biological signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. Its biological effects are more likely related to its chemical reactivity, such as its ability to release H₂S or interact with cellular nucleophiles.[9]
Conclusion
Dimethyl tetrasulfide is a reactive organosulfur compound with a unique structure and a range of interesting chemical properties. Its relatively weak sulfur-sulfur bonds make it susceptible to thermal and photochemical decomposition, as well as reactions with nucleophiles. The information and experimental guidelines provided in this technical guide offer a comprehensive resource for researchers working with or interested in the chemistry of dimethyl tetrasulfide and related organic polysulfides. Further research into its specific reaction mechanisms and potential applications is warranted.
References
- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 2. Dimethyl tetrasulfide | C2H6S4 | CID 79828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0041065) [hmdb.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Synthetic Organic Tetrasulfides as H2S Donors - PMC [pmc.ncbi.nlm.nih.gov]
